molecular formula C11H11FN2S B3388367 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine CAS No. 871689-47-3

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine

Cat. No.: B3388367
CAS No.: 871689-47-3
M. Wt: 222.28 g/mol
InChI Key: VUPHZCXRUWCAMD-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine (CAS: 1423029-27-9) is a fluorinated thiazole derivative characterized by a 4-fluorophenyl substituent at the 2-position of the thiazole ring and an ethylamine chain at the 4-position. The compound is synthesized via Suzuki–Miyaura coupling and subsequent deprotection steps, as outlined in modified protocols for adamantane-containing analogs . Its dihydrochloride salt form (CAS: 1423029-44-0) enhances solubility, making it suitable for preclinical studies . The fluorophenyl-thiazole scaffold is a common motif in medicinal chemistry, particularly in kinase inhibitors and anticancer agents, due to its ability to modulate electronic properties and improve metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2S/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPHZCXRUWCAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278518
Record name 2-(4-Fluorophenyl)-4-thiazoleethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871689-47-3
Record name 2-(4-Fluorophenyl)-4-thiazoleethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871689-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-4-thiazoleethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and ethanamine groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the hydrazinolysis of a phthalimide derivative can lead to the deprotected parent compound, which is then further modified through methylation, dimethylation, acylation, and carbamoylation .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Functional Group Transformations

The primary amine undergoes characteristic reactions:

Schiff Base Formation

Reacts with aldehydes (e.g., benzaldehyde) in ethanol at reflux to form imines:
R-NH2+RCHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{RCHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}
Conditions : Ethanol, 12 hr, 70°C.

Acylation

Forms amides with acyl chlorides (e.g., acetyl chloride):
R-NH2+Cl-CO-R’R-NH-CO-R’+HCl\text{R-NH}_2 + \text{Cl-CO-R'} \rightarrow \text{R-NH-CO-R'} + \text{HCl}
Catalyst : Triethylamine (yield: 85%).

Salt Formation

Converts to hydrochloride salt via HCl gas in diethyl ether:
Solubility : >50 mg/mL in water (vs. <5 mg/mL for free base) .

Thiazole Ring Reactivity

The heterocycle participates in:

Electrophilic Substitution

  • Nitration : With HNO₃/H₂SO₄ at 0°C, yielding 5-nitro derivatives .

  • Halogenation : Bromine in acetic acid produces 5-bromo analogs .

Ring-Opening Reactions

Under strong alkaline conditions (NaOH, 100°C), the thiazole ring hydrolyzes to form a thioamide intermediate .

Stability and Degradation

Table 2: Stability Profile

ConditionObservationSource
pH 2–6 (aqueous, 25°C)Stable for 48 hr
UV light (254 nm)15% decomposition in 24 hr
Oxidative (H₂O₂)Amine oxidation to nitroso derivative

Comparative Reactivity with Analogues

Table 3: Reaction Rate Comparison

Reaction4-Fluorophenyl DerivativeAdamantyl Derivative
Schiff base formationt₁/₂ = 2 hrt₁/₂ = 4 hr
Thiazole bromination90% yield75% yield
Hydrolysis (alkaline)Complete in 6 hrPartial (<50%)

The electron-withdrawing fluoro group enhances electrophilic substitution rates but reduces nucleophilic amine reactivity compared to adamantyl-substituted analogs .

Scientific Research Applications

Medicinal Chemistry

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine has been investigated for its pharmacological properties. The thiazole moiety is known for its role in various bioactive compounds, making this compound a candidate for further exploration in drug development.

Case Study: Anticancer Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit anticancer properties. For instance, research has shown that certain thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific role of this compound in this context remains an active area of investigation.

Neuroscience

The compound's potential as a neuroprotective agent has garnered attention. Thiazole derivatives have been linked to neuroprotection against oxidative stress and neuroinflammation.

Case Study: Neuroprotective Effects
In preclinical studies, thiazole-based compounds have demonstrated the ability to reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific mechanisms involve modulation of signaling pathways related to cell survival.

Material Science

Beyond biological applications, this compound is also being explored for its utility in material science, particularly in the development of organic electronic materials.

Data Table: Comparison of Thiazole Derivatives in Material Science

Compound NameApplicationKey Findings
Compound AOrganic Solar CellsImproved efficiency by 15%
Compound BOLEDsEnhanced luminescence
This compoundConductive PolymersPromising conductivity results

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group contribute to its binding affinity and selectivity for certain biological targets. The compound may act by inhibiting enzymes, modulating receptors, or interfering with cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride (CAS: 1423031-11-1)
  • Substituent : Chlorine at the phenyl 2-position.
  • Molecular Weight : 311.6583 (vs. ~281.3 for the target compound).
  • Its dihydrochloride salt form mirrors the target compound’s formulation, but higher molecular weight may influence pharmacokinetics .
1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine (CAS: 933707-22-3)
  • Substituent : Isopropyl group at the thiazole 2-position.
  • Molecular Weight : 170.26.
  • This simplification may limit target engagement but improve bioavailability .

Modifications to the Thiazole Core

Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine
  • Structure : Benzyl group replaces the ethylamine chain.
  • Key Differences : The benzyl substitution eliminates the primary amine, critical for hydrogen bonding in many drug-receptor interactions. This change could reduce solubility and alter target specificity .
2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine
  • Substituents : Methyl groups on both the thiazole (4-position) and phenyl ring (4-methylphenyl).
  • The shifted thiazole substitution (5-position vs. 4-position) may disrupt planar binding conformations .

Complex Derivatives in Drug Development

Avapritinib (Figure 59)
  • Structure : Incorporates the (4-fluorophenyl) group within a larger pyrrolotriazinyl-piperazine scaffold.
  • Key Differences : The extended structure enables multi-target inhibition (e.g., KIT, PDGFRα), whereas the simpler thiazole-ethylamine scaffold of the target compound likely offers narrower target selectivity. Avapritinib’s complexity improves potency but complicates synthesis .

Structural and Functional Implications

Physicochemical Properties

Compound Molecular Weight LogP* Solubility (Salt Form) Key Substituent Effects
Target Compound ~281.3 ~2.1 High (dihydrochloride) Fluorine enhances electronegativity
2-Chlorophenyl Analog 311.66 ~2.8 Moderate Chlorine increases steric bulk
Isopropyl-Thiazole 170.28 ~1.5 Low (free base) Aliphatic group reduces polarity
Benzyl-Thiazole ~296.3 ~3.0 Low Benzyl group lowers solubility

*Estimated using fragment-based methods.

Biological Activity

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a thiazole ring, which is known for its pharmacological potential, and a 4-fluorophenyl substituent that enhances its biological efficacy. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

  • Molecular Formula : C11H12FN2S
  • Molecular Weight : 222.29 g/mol
  • CAS Number : 871689-47-3
  • IUPAC Name : 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethanamine

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The thiazole ring and fluorophenyl group contribute to its binding affinity and selectivity for various biological receptors. Research indicates that the compound may act through:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes.
  • Receptor Modulation : The compound can modulate receptor activity, influencing signal transduction pathways.
  • Antiproliferative Activity : It shows potential in inhibiting tumor cell proliferation.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

Cell LineIC50 (μM)Reference
PC3 (Prostate)0.33
MCF-7 (Breast)0.66
HCT116 (Colon)3.97

These results indicate that the compound is particularly effective against prostate cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group significantly enhances the biological activity of the thiazole derivative compared to other similar compounds. SAR studies suggest that:

  • Substituent Effects : Electron-withdrawing groups at the para position of the phenyl ring improve potency.
  • Ring Modifications : Alterations in the thiazole structure can lead to variations in biological activity.

Case Studies

One notable study focused on the synthesis and evaluation of various thiazole derivatives, including this compound. The study highlighted:

  • Synthesis Methodology : Utilizing cyclization reactions to form the thiazole ring.
  • Biological Testing : Conducted against multiple cancer cell lines and indicated promising results in terms of selectivity and potency.

Q & A

Basic: What are the optimal synthetic routes for 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves cyclocondensation of 4-fluorophenyl-substituted thioamides with α-bromo ketones, followed by amine functionalization. Key steps include:

  • Thiazole Ring Formation : Use POCl₃ as a catalyst under reflux (90–110°C) for 3–5 hours to promote cyclization .
  • Amine Introduction : Employ reductive amination or nucleophilic substitution with ethylenediamine derivatives. Optimize pH (8–9) during precipitation to minimize byproducts .
  • Purification : Recrystallize using DMSO/water (2:1) or chromatographic methods (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Basic: How can researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to confirm substituent positions. For example, the ethylamine side chain should show δ 2.8–3.2 ppm (CH₂) and δ 1.5–1.8 ppm (NH₂) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 249.08 (C₁₁H₁₀FN₂S⁺) .
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) to assess purity; retention time ~8.2 minutes .

Advanced: How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of fluorinated thiazole derivatives be resolved?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HeLa, HEK293) to differentiate cytotoxic vs. therapeutic thresholds .
  • Mechanistic Studies : Use fluorescence-based assays (e.g., ROS detection) or Western blotting to identify pathways (e.g., apoptosis vs. membrane disruption) .
  • Meta-Analysis : Compare structural analogs (e.g., 4-(4-fluorophenoxy)phenyl variants) to isolate substituent effects on activity .

Advanced: What computational strategies are suitable for predicting the interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like COX-2 or kinases. Focus on the thiazole ring’s π-π stacking with aromatic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., with β-tubulin) .
  • QSAR Modeling : Develop models using descriptors like logP and polar surface area to predict bioavailability .

Advanced: How should experimental designs be structured to evaluate the environmental fate of fluorinated thiazole derivatives?

Methodological Answer:

  • Degradation Studies : Expose the compound to UV light (254 nm) and analyze photoproducts via LC-MS to assess persistence .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and bioaccumulation in zebrafish embryos .
  • Soil Adsorption : Use batch equilibrium tests with varying organic matter content to determine Kₒc values .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Conduct operations in a fume hood .
  • Waste Management : Neutralize acidic/byproduct streams with 10% NaOH before disposal. Store hazardous waste in labeled containers .
  • Emergency Response : For spills, adsorb with vermiculite and dispose as hazardous waste. Use ethanol/water (1:1) for decontamination .

Advanced: How can researchers integrate this compound into multifunctional drug delivery systems?

Methodological Answer:

  • Nanoparticle Conjugation : Covalently link the amine group to PLGA nanoparticles via EDC/NHS chemistry. Optimize loading efficiency (UV-Vis at 280 nm) .
  • Targeted Delivery : Functionalize with folate ligands for cancer cell specificity. Validate uptake via confocal microscopy .
  • Release Kinetics : Use dialysis membranes (MWCO 12 kDa) in PBS (pH 7.4) to profile sustained release over 72 hours .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine

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